3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone
CAS No.: 898775-90-1
Cat. No.: VC2301415
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898775-90-1 |
|---|---|
| Molecular Formula | C18H20O2 |
| Molecular Weight | 268.3 g/mol |
| IUPAC Name | 1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C18H20O2/c1-13-10-14(2)12-16(11-13)18(19)9-6-15-4-7-17(20-3)8-5-15/h4-5,7-8,10-12H,6,9H2,1-3H3 |
| Standard InChI Key | ISBCLMOZBVDNDQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)OC)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)OC)C |
Introduction
Chemical Identity and Basic Properties
3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone is a well-defined organic molecule with specific chemical identifiers that distinguish it from related compounds. The compound possesses a moderately complex structure that influences its physical characteristics and chemical behavior.
Chemical Identification Data
The compound is uniquely identified through several standardized chemical identifiers as presented in Table 1:
| Parameter | Value |
|---|---|
| Chemical Name | 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone |
| Molecular Weight | 268.36 g/mol |
| CAS Registry Number | 898775-90-1 |
| MDL Number | MFCD03843171 |
| Catalog Number | 6127-0700-31 |
| Purity | 97% (commercial grade) |
Table 1: Chemical identification parameters for 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone
Structural Features
The molecular structure of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone consists of two aromatic rings connected by a propanone bridge. The compound features:
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A 3,5-dimethyl substituted phenyl ring connected to the carbonyl group
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A 4-methoxy substituted phenyl ring at the terminal position of the propyl chain
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A carbonyl (C=O) functional group that serves as a reactive center
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An estimated molecular formula of C₁₈H₂₀O₂, consistent with its reported molecular weight
These structural features contribute to the compound's physical properties and chemical reactivity, particularly the electron-donating effects of the methoxy and methyl substituents on the aromatic rings.
Physical and Chemical Properties
The physical and chemical properties of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone are influenced by its molecular structure, particularly the arrangement of substituents on the aromatic rings.
Physical Characteristics
Based on its structure and molecular weight, 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone is expected to exist as a crystalline solid at room temperature. Commercial samples are typically stored in amber glass bottles, suggesting potential sensitivity to light exposure . The compound's physical properties are similar to those of related propiophenone derivatives, which generally exhibit:
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Moderate to low water solubility
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Good solubility in organic solvents like dichloromethane, chloroform, and alcohols
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A distinct aromatic odor
Chemical Behavior
The chemical behavior of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone is largely determined by the carbonyl functional group and the substituents on the aromatic rings:
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The carbonyl group serves as an electrophilic center for nucleophilic addition reactions
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The methoxy substituent at the 4-position contributes electron density to the aromatic ring through resonance
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The methyl groups at 3' and 5' positions provide electron-donating effects and influence steric properties
For shipping and handling purposes, the compound is classified as non-hazardous, suggesting relatively low reactivity under standard conditions .
Comparative Analysis with Related Compounds
The chemical properties and behavior of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone can be better understood through comparison with structurally related compounds.
Structural Analogs
Table 2 compares 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone with two structurally related compounds:
| Compound | CAS Number | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone | 898775-90-1 | 268.36 g/mol | Dimethyl groups at 3',5' positions; methoxy at 4-position |
| 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | 898770-06-4 | 268.3 g/mol | Dimethyl groups at 3',4' positions; methoxy at 2-position |
| 3-(3,5-Dimethylphenyl)-4'-methoxypropiophenone | 898780-20-6 | 268.3 g/mol | Dimethyl groups on one ring; methoxy group on the other ring in different arrangement |
Table 2: Comparison of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone with structurally related compounds
Structure-Property Relationships
The positional isomerism observed in these related compounds significantly influences their chemical behavior:
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Electrophilicity of Carbonyl Group: The position of electron-donating substituents (methyl and methoxy groups) affects the electrophilicity of the carbonyl carbon.
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Steric Effects: The arrangement of methyl groups creates different steric environments that influence reaction rates and selectivity.
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Electron Distribution: The different substitution patterns alter the electron density distribution across the aromatic rings, affecting reactivity in electrophilic aromatic substitution reactions.
Research Applications
3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone has potential applications in various research fields based on its structural features and chemical reactivity.
Chemical Research Applications
The compound may serve as:
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Synthetic Intermediate: Used in the preparation of more complex molecules with potential pharmaceutical or materials science applications.
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Model Compound: Employed as a model system for studying reaction mechanisms, particularly those involving carbonyl groups and substituted aromatic rings.
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Structure-Activity Relationship Studies: Utilized in comparative studies to understand how subtle structural changes affect chemical reactivity and biological activity.
Analytical Characterization Methods
The structural characterization and purity assessment of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone typically involve various analytical techniques.
Spectroscopic Methods
Key spectroscopic methods for characterizing this compound include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, particularly:
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¹H NMR: Expected signals for aromatic protons, methoxy protons (approximately δ 3.8 ppm), methyl protons (approximately δ 2.2-2.3 ppm), and propyl chain protons
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¹³C NMR: Characteristic signals for carbonyl carbon, aromatic carbons, and carbon atoms bearing methyl and methoxy substituents
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Infrared (IR) Spectroscopy: Key absorption bands would include:
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Carbonyl stretching (approximately 1680-1700 cm⁻¹)
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Aromatic C=C stretching (approximately 1600 and 1450 cm⁻¹)
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C-O stretching of the methoxy group (approximately 1250-1270 cm⁻¹)
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Mass Spectrometry: Would show a molecular ion peak at m/z 268, consistent with the molecular weight, along with fragmentation patterns characteristic of propiophenones.
Chromatographic Methods
Purity assessment and separation typically involve:
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High-Performance Liquid Chromatography (HPLC): Using appropriate stationary phases (typically C18) and mobile phase compositions.
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Gas Chromatography (GC): Particularly useful for volatile derivatives and impurity profiling.
Future Research Directions
Several promising research directions could expand our understanding of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone and enhance its applications.
Structure-Activity Relationship Studies
Systematic studies comparing 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone with its structural isomers could provide valuable insights into:
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How subtle changes in substituent positions affect chemical reactivity
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The influence of electron density distribution on reaction mechanisms
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Structure-based rational design of derivatives with enhanced properties
Methodology Development
The compound could serve as a model substrate for developing:
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New synthetic methodologies for functionalized propiophenones
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Selective reaction protocols targeting specific functional groups
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Advanced analytical methods for distinguishing positional isomers
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